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molecular formula C15H14O4 B1296132 Methyl 4-(benzyloxy)-2-hydroxybenzoate CAS No. 5427-29-2

Methyl 4-(benzyloxy)-2-hydroxybenzoate

Cat. No. B1296132
M. Wt: 258.27 g/mol
InChI Key: PHYPTZODBQEMJU-UHFFFAOYSA-N
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Patent
US09095583B2

Procedure details

To a solution of methyl 2,4-dihydroxybenzoate (i-1a) (1.68 g, 10 mmol) in acetone (30 mL) was added K2CO3 (2.76 g, 20 mmol). The mixture was stirred at rt for 5 h, followed by the addition of BnBr (1.88 g, 11 mmol). The mixture was heated at 60° C. for 24 h. The reaction mixture was cooled down, filtered. The filtrate was concentrated to afford the title compound. LCMS (ESI) calc'd for C15H14O4 [M+H]+: 259.1. found: 259.1.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([O-])([O-])=O.[K+].[K+].[CH:19]1[CH:24]=[CH:23][C:22]([CH2:25]Br)=[CH:21][CH:20]=1>CC(C)=O>[CH2:25]([O:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([OH:1])[CH:11]=1)[C:22]1[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
2.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.88 g
Type
reactant
Smiles
C1=CC=C(C=C1)CBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OC)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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